molecular formula C17H23N3O2 B1521045 tert-Butyl 4-pyrrolo[2,3-b]pyridin-1-ylpiperidine-1-carboxylate CAS No. 1093759-55-7

tert-Butyl 4-pyrrolo[2,3-b]pyridin-1-ylpiperidine-1-carboxylate

Cat. No.: B1521045
CAS No.: 1093759-55-7
M. Wt: 301.4 g/mol
InChI Key: WRVJPQOJARXCBQ-UHFFFAOYSA-N
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Description

tert-Butyl 4-pyrrolo[2,3-b]pyridin-1-ylpiperidine-1-carboxylate: is a chemical compound with the molecular formula C16H22N4O2

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of pyrrolo[2,3-b]pyridine with piperidine in the presence of tert-butyl chloroformate under controlled conditions. The reaction typically requires a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the by-products.

Industrial Production Methods: On an industrial scale, the synthesis of tert-Butyl 4-pyrrolo[2,3-b]pyridin-1-ylpiperidine-1-carboxylate involves optimizing reaction conditions to achieve high yield and purity. This may include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Formation of reduced derivatives, such as alcohols or amines.

  • Substitution: Formation of substituted pyrrolo[2,3-b]pyridine derivatives.

Scientific Research Applications

Chemistry and Biology: In chemistry, tert-Butyl 4-pyrrolo[2,3-b]pyridin-1-ylpiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. In biology, it serves as a ligand for various receptors and enzymes, aiding in the study of biological processes.

Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a valuable candidate for drug discovery and development.

Industry: In the chemical industry, this compound is used in the synthesis of advanced materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism by which tert-Butyl 4-pyrrolo[2,3-b]pyridin-1-ylpiperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • tert-Butyl 4-(1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate

  • tert-Butyl 4-(1H-pyrrolo[3,2-b]pyridin-6-yl)piperazine-1-carboxylate

Uniqueness: tert-Butyl 4-pyrrolo[2,3-b]pyridin-1-ylpiperidine-1-carboxylate is unique in its structural features and reactivity compared to similar compounds. Its specific arrangement of atoms and functional groups allows for distinct chemical and biological properties, making it a valuable compound in various applications.

Properties

IUPAC Name

tert-butyl 4-pyrrolo[2,3-b]pyridin-1-ylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)19-10-7-14(8-11-19)20-12-6-13-5-4-9-18-15(13)20/h4-6,9,12,14H,7-8,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVJPQOJARXCBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C=CC3=C2N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678020
Record name tert-Butyl 4-(1H-pyrrolo[2,3-b]pyridin-1-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093759-55-7
Record name tert-Butyl 4-(1H-pyrrolo[2,3-b]pyridin-1-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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